molecular formula C14H15NO2S B5885838 4-(2H-chromen-3-ylcarbonothioyl)morpholine

4-(2H-chromen-3-ylcarbonothioyl)morpholine

Cat. No. B5885838
M. Wt: 261.34 g/mol
InChI Key: IYCJMBNYCKBTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-chromen-3-ylcarbonothioyl)morpholine, also known as CCM or CMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 4-(2H-chromen-3-ylcarbonothioyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to induce apoptosis and inhibit cell proliferation by inhibiting the activity of histone deacetylase enzymes. In viral infections, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to inhibit viral replication by interfering with viral RNA synthesis. In plants, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to affect the expression of genes involved in plant growth and stress response.
Biochemical and Physiological Effects
4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to have various biochemical and physiological effects depending on the research application. In cancer cells, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to induce cell cycle arrest and apoptosis, leading to tumor suppression. In viral infections, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to inhibit viral replication and reduce the severity of viral infections. In plants, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to affect plant growth and stress response, leading to improved crop yield and quality.

Advantages and Limitations for Lab Experiments

4-(2H-chromen-3-ylcarbonothioyl)morpholine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and diverse applications in various scientific fields. However, 4-(2H-chromen-3-ylcarbonothioyl)morpholine also has limitations, including its potential toxicity and limited solubility in water, which may affect its effectiveness in certain research applications.

Future Directions

There are several future directions for 4-(2H-chromen-3-ylcarbonothioyl)morpholine research, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new applications in medicine, agriculture, and materials science. In medicine, 4-(2H-chromen-3-ylcarbonothioyl)morpholine may have potential as a therapeutic agent for various diseases, including cancer and viral infections. In agriculture, 4-(2H-chromen-3-ylcarbonothioyl)morpholine may have potential as a plant growth regulator and as a natural alternative to synthetic fungicides. In materials science, 4-(2H-chromen-3-ylcarbonothioyl)morpholine may have potential as a fluorescent probe and in organic electronics. Further research is needed to fully explore the potential of 4-(2H-chromen-3-ylcarbonothioyl)morpholine in these and other areas.
Conclusion
In conclusion, 4-(2H-chromen-3-ylcarbonothioyl)morpholine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method has been optimized to achieve high yield and purity, making it suitable for various research applications. Further research is needed to fully explore the potential of 4-(2H-chromen-3-ylcarbonothioyl)morpholine in these and other areas.

Synthesis Methods

4-(2H-chromen-3-ylcarbonothioyl)morpholine can be synthesized through a multi-step process starting from 3-chloro-4-cyanocoumarin, which is reacted with morpholine and potassium thiocyanate to yield the desired product. The synthesis method has been optimized to achieve high yield and purity of 4-(2H-chromen-3-ylcarbonothioyl)morpholine, making it suitable for various research applications.

Scientific Research Applications

4-(2H-chromen-3-ylcarbonothioyl)morpholine has been studied extensively for its potential applications in various scientific fields. In medicine, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier. In agriculture, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been studied for its potential as a plant growth regulator and as a fungicide. In materials science, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been explored for its potential use in organic electronics and as a fluorescent probe.

properties

IUPAC Name

2H-chromen-3-yl(morpholin-4-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c18-14(15-5-7-16-8-6-15)12-9-11-3-1-2-4-13(11)17-10-12/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCJMBNYCKBTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-chromen-3-yl(morpholin-4-yl)methanethione

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